![molecular formula C16H25NO2 B5773748 [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate](/img/structure/B5773748.png)
[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate: is a chemical compound that features a piperidine ring attached to a cyclohexyl group through a propynyl linkage, with an acetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate typically involves the following steps:
Formation of the Piperidinylpropynyl Intermediate: This step involves the reaction of piperidine with propargyl bromide under basic conditions to form 3-(1-piperidinyl)prop-1-yne.
Cyclohexylation: The intermediate is then reacted with cyclohexyl bromide in the presence of a base to form [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexane].
Acetylation: Finally, the cyclohexylated intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triple bond in the propynyl linkage, converting it to a single or double bond.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated or partially saturated derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Pharmacology: Investigated for its potential pharmacological properties, including as a ligand for various receptors.
Medicine:
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the propynyl and acetate groups can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexane]: Lacks the acetate ester group, which can affect its reactivity and applications.
[1-(3-Piperidin-1-ylprop-1-ynyl)benzene]: Features a benzene ring instead of a cyclohexyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of both the piperidine ring and the acetate ester group in [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate provides a unique combination of reactivity and potential applications, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(18)19-16(9-4-2-5-10-16)11-8-14-17-12-6-3-7-13-17/h2-7,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCCWHEAHLKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
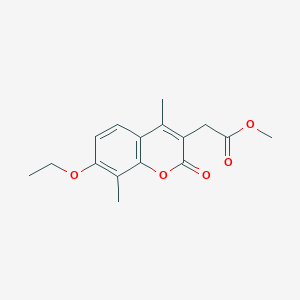
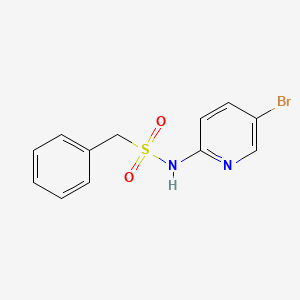
![2-FLUORO-N~1~-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE](/img/structure/B5773679.png)
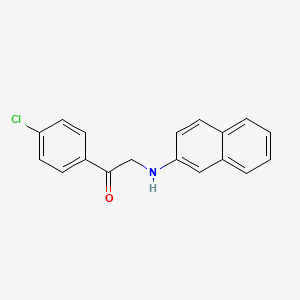
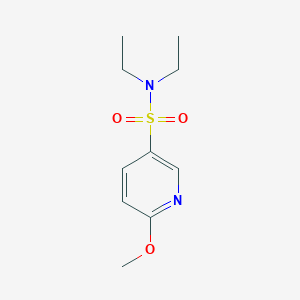
![1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-ETHYL-1H-IMIDAZOLE](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
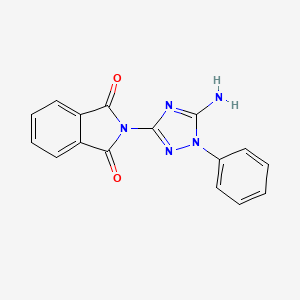

![5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide](/img/structure/B5773708.png)
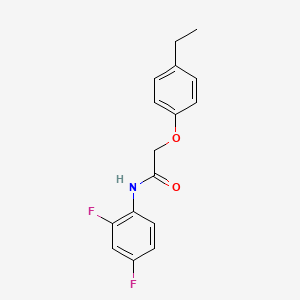
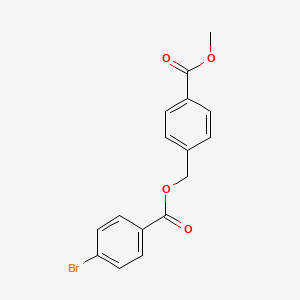

![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
